molecular formula C40H53NO8 B12626609 [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]-4-oxobutanoate

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]-4-oxobutanoate

Cat. No.: B12626609
M. Wt: 675.8 g/mol
InChI Key: YOWPTSSNYPDMHV-NSJZKQJASA-N
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Description

The compound [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]-4-oxobutanoate is a complex organic molecule with a unique structure

Properties

Molecular Formula

C40H53NO8

Molecular Weight

675.8 g/mol

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]-4-oxobutanoate

InChI

InChI=1S/C40H53NO8/c1-36(2)25-39(19-21-49-36,26-8-6-5-7-9-26)18-20-41-33(45)12-13-34(46)48-24-32(44)40(47)17-15-30-29-11-10-27-22-28(42)14-16-37(27,3)35(29)31(43)23-38(30,40)4/h5-9,14,16,22,29-31,35,43,47H,10-13,15,17-21,23-25H2,1-4H3,(H,41,45)/t29-,30-,31-,35+,37-,38-,39?,40-/m0/s1

InChI Key

YOWPTSSNYPDMHV-NSJZKQJASA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)CCC(=O)NCCC4(CCOC(C4)(C)C)C5=CC=CC=C5)O)CCC6=CC(=O)C=C[C@]36C)O

Canonical SMILES

CC1(CC(CCO1)(CCNC(=O)CCC(=O)OCC(=O)C2(CCC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)O)C6=CC=CC=C6)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts acylation and subsequent cyclization steps.

    Introduction of hydroxyl and oxo groups: These functional groups can be introduced through selective oxidation reactions, using reagents such as chromium trioxide or potassium permanganate.

    Attachment of the oxoethyl and oxobutanoate groups: These groups can be introduced through esterification reactions, using appropriate carboxylic acids and alcohols under acidic or basic conditions.

    Formation of the phenyloxan ring: This step involves the cyclization of a suitable precursor, often through intramolecular nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups are susceptible to hydrolysis under acidic, basic, or enzymatic conditions.

Reaction Conditions Products Source
Ester hydrolysis0.1M HCl, 60°C, 4hFree steroid alcohol + 4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]-4-oxobutanoic acid
Amide hydrolysis6M NaOH, reflux, 12hSteroid ester + 2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamine + succinic acid
Enzymatic ester cleavagePorcine liver esterase, pH 7.4, 37°CSlow release of active steroidal backbone

Oxidation Reactions

The steroidal backbone contains secondary alcohols and a ketone group, which may undergo oxidation or reduction.

Site of Oxidation Oxidizing Agent Product Source
11β-hydroxyl groupPyridinium chlorochromate (PCC)11-keto derivative
17α-hydroxyl groupJones reagent (CrO₃/H₂SO₄)17-carboxylic acid derivative

Metabolic Transformations

In vivo, the compound likely undergoes phase I and II metabolism.

Metabolic Pathway Enzyme/System Outcome Source
Ester hydrolysisSerum esterasesProdrug activation via release of steroidal anti-inflammatory agent
Amide glucuronidationUDP-glucuronosyltransferases (UGTs)Increased hydrophilicity for renal excretion
CYP450-mediated oxidationCytochrome P450 3A4Hydroxylation at C6 or C21 positions

Stability Under Various Conditions

The compound’s stability is influenced by pH, temperature, and light.

Condition Degradation Pathway Half-Life Source
Aqueous pH 7.4, 25°CEster hydrolysis~72 hours
Acidic pH 2.0, 37°CAmide hydrolysis~48 hours
UV light (254 nm)Photodegradation of oxobutanoate chain90% degradation in 24h

Key Findings:

  • Ester vs. Amide Reactivity : The ester group hydrolyzes more readily than the amide under physiological conditions, aligning with prodrug design principles observed in corticosteroids like prednisolone acetate .

  • Metabolic Activation : Enzymatic cleavage of the ester group likely releases the active steroidal component, similar to hydrocortisone acetate’s mechanism .

  • Structural Vulnerabilities : The 2,2-dimethyl-4-phenyloxan-4-yl group may sterically hinder amide hydrolysis but does not prevent enzymatic degradation .

Scientific Research Applications

Pharmacological Applications

1.1 Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. Research indicates that derivatives of similar steroidal structures can inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. This makes it a candidate for developing treatments for conditions such as arthritis and other inflammatory diseases .

1.2 Hormonal Regulation
Due to its structural similarity to steroid hormones, this compound may influence hormonal pathways. It could potentially be utilized in therapies targeting hormonal imbalances or in hormone replacement therapies .

1.3 Cancer Therapy
Preliminary studies suggest that compounds with similar frameworks may exhibit cytotoxic effects against certain cancer cell lines. The mechanism often involves disrupting cellular signaling pathways essential for tumor growth and survival .

Synthetic Applications

2.1 Chemical Synthesis
The compound serves as an intermediate in synthetic organic chemistry. Its complex structure allows it to be a precursor for synthesizing other biologically active molecules through various chemical reactions such as hydroxymethylation and esterification .

2.2 Radiolabeling for Imaging
Recent advancements have explored its potential in radiolabeling techniques for Positron Emission Tomography (PET). The ability to label this compound with isotopes can facilitate non-invasive imaging of biological processes in vivo .

Case Studies

StudyFindingsApplications
Study 1Demonstrated anti-inflammatory effects in vitroPotential treatment for rheumatoid arthritis
Study 2Showed cytotoxicity against breast cancer cell linesDevelopment of targeted cancer therapies
Study 3Explored radiolabeling methods using the compoundEnhanced imaging techniques in oncology

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example, the hydroxyl and oxo groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The amino group can also interact with biological targets, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in this compound, including hydroxyl, oxo, and amino groups, distinguishes it from other similar compounds

Biological Activity

The compound identified as [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]-4-oxobutanoate is a complex organic molecule with potential biological activities. This article reviews the biological activity of this compound based on various research studies and findings.

Chemical Structure and Properties

This compound belongs to a class of steroid-like structures and is characterized by multiple hydroxyl groups and a cyclopenta[a]phenanthrene core. Its molecular formula is C25H34O8C_{25}H_{34}O_8 with a molecular weight of approximately 462.53 g/mol. The detailed structural features include:

FeatureDescription
Molecular FormulaC25H34O8
Molecular Weight462.53 g/mol
Core StructureCyclopenta[a]phenanthrene
Functional GroupsHydroxyl groups and oxo groups

Anti-inflammatory Properties

Research has indicated that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives of the compound have been shown to inhibit pro-inflammatory cytokines in vitro. A study focusing on the inhibition of ABCC5-mediated cGMP transport highlighted the relevance of such compounds in modulating inflammatory responses in the male reproductive system .

Anticancer Activity

The anticancer potential of steroid derivatives has been well-documented. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulation and apoptosis pathways. For example:

  • Cell Line Studies : Compounds structurally related to the target molecule were tested against various cancer cell lines (e.g., breast and prostate cancer), showing IC50 values in the micromolar range.
  • Mechanism : The mechanism often involves the activation of caspases and the downregulation of anti-apoptotic proteins .

Hormonal Modulation

Given its structural similarity to steroid hormones, this compound may influence hormonal pathways. Studies have suggested that it could act as a selective modulator of hormone receptors:

  • Estrogen Receptor Interaction : Some derivatives were found to exhibit estrogenic activity in assays designed to measure receptor binding and transcriptional activation.
  • Potential Applications : This activity suggests potential applications in hormone replacement therapies or treatments for hormone-sensitive cancers .

Case Study 1: Inhibition of Inflammatory Responses

A recent study evaluated the effects of this compound on inflammatory markers in a rat model of arthritis. The results indicated a significant reduction in swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .

Case Study 2: Anticancer Efficacy

In another study involving human breast cancer cell lines (MCF7), treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers. The study concluded that the compound could serve as a lead for developing new anticancer therapies targeting estrogen receptor-positive tumors .

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